
Oseltamivir-d3 (phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oseltamivir-d3 (phosphate) is a deuterated form of oseltamivir phosphate, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in oseltamivir-d3 replace three hydrogen atoms, which can enhance the compound’s stability and metabolic properties. Oseltamivir phosphate is best known by its trade name, Tamiflu, and is widely used to reduce the severity and duration of flu symptoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-d3 (phosphate) typically involves a multi-step process starting from shikimic acid. The key steps include:
Formation of the cyclohexene ring: Shikimic acid undergoes a series of reactions to form the cyclohexene ring structure.
Introduction of functional groups: Various functional groups, such as acetylamino and amino groups, are introduced through reactions like acylation and amination.
Deuteration: Specific hydrogen atoms are replaced with deuterium atoms to form oseltamivir-d3.
Phosphorylation: The final step involves the addition of a phosphate group to form oseltamivir-d3 (phosphate).
Industrial Production Methods
Industrial production of oseltamivir-d3 (phosphate) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oseltamivir-d3 (phosphate) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in oseltamivir-d3 can be hydrolyzed to form oseltamivir carboxylate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Functional groups in oseltamivir-d3 can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oseltamivir carboxylate: Formed through hydrolysis.
Deuterated analogs: Formed through substitution reactions.
Applications De Recherche Scientifique
Oseltamivir-d3 (phosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolism of oseltamivir.
Biology: Employed in studies to understand the interaction of antiviral drugs with biological systems.
Medicine: Investigated for its efficacy in treating and preventing influenza, as well as its potential use in other viral infections.
Industry: Used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
Mécanisme D'action
Oseltamivir-d3 (phosphate) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d3 prevents the spread of the virus within the respiratory tract, thereby reducing the severity and duration of influenza symptoms. The molecular targets include the neuraminidase enzyme on the surface of influenza viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Baloxavir marboxil: An antiviral that inhibits the cap-dependent endonuclease enzyme.
Uniqueness
Oseltamivir-d3 (phosphate) is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation in the body. This can potentially lead to improved pharmacokinetic properties and efficacy compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C16H31N2O8P |
|---|---|
Poids moléculaire |
413.42 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3; |
Clé InChI |
PGZUMBJQJWIWGJ-FCEXIPAZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


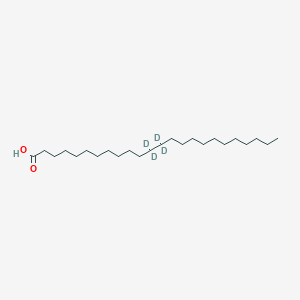

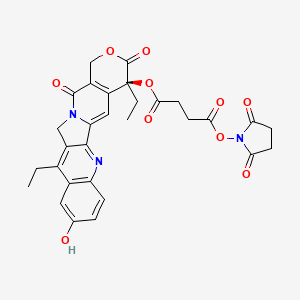
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)

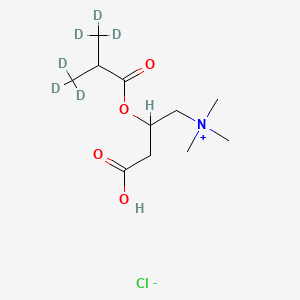

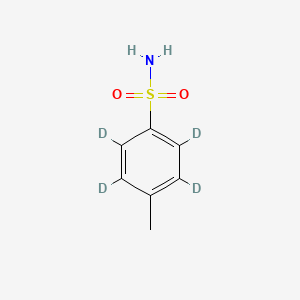
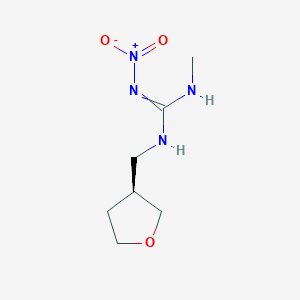

![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
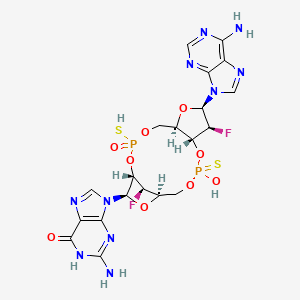

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
